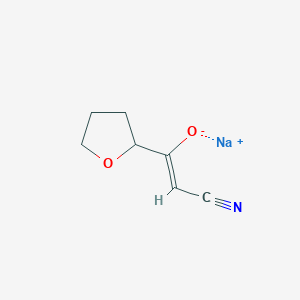
sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate is an organic compound that features a cyano group, an oxolane ring, and a sodium ion. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate typically involves the reaction of a precursor containing the oxolane ring with a cyano group donor under basic conditions. Common reagents might include sodium hydroxide or sodium methoxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxolane ring or the cyano group.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate could be used as an intermediate in the synthesis of more complex molecules, particularly those containing oxolane or cyano functionalities.
Biology and Medicine
In biology and medicine, compounds with cyano groups are often explored for their potential as enzyme inhibitors or pharmaceuticals. The oxolane ring might also confer specific biological activity.
Industry
Industrially, such compounds could be used in the production of polymers, agrochemicals, or other materials where specific reactivity is desired.
Mechanism of Action
The mechanism of action for sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The cyano group could act as an electrophile, while the oxolane ring might provide steric effects or specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate: can be compared to other cyano-containing compounds like sodium cyanide or cyanoacetic acid derivatives.
Oxolane-containing compounds: such as tetrahydrofuran derivatives.
Uniqueness
The unique combination of the cyano group and the oxolane ring in this compound might confer specific reactivity or biological activity not seen in simpler compounds.
Properties
IUPAC Name |
sodium;(Z)-2-cyano-1-(oxolan-2-yl)ethenolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.Na/c8-4-3-6(9)7-2-1-5-10-7;/h3,7,9H,1-2,5H2;/q;+1/p-1/b6-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUZTNWMYUBKC-AQPBACSKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=CC#N)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)/C(=C/C#N)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)
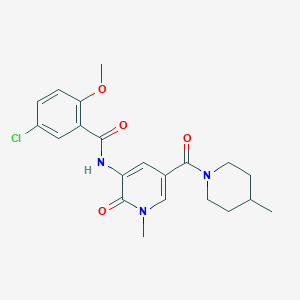
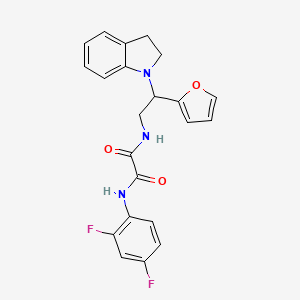
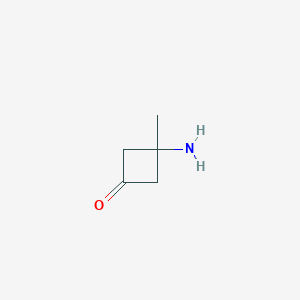
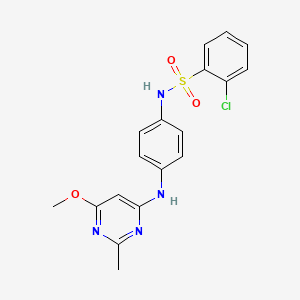
![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)
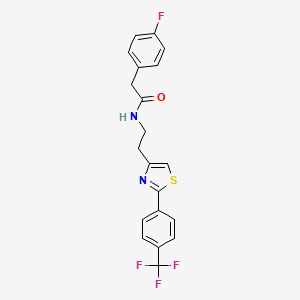
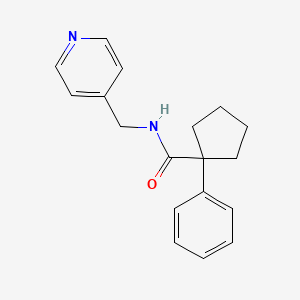
![(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2765735.png)
![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)
